5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine
Beschreibung
5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a tetrazole ring, a benzopyrano structure, and a pyridine moiety, making it a subject of study in both academic and industrial research.
Eigenschaften
CAS-Nummer |
58712-66-6 |
|---|---|
Molekularformel |
C15H13N5O |
Molekulargewicht |
279.30 g/mol |
IUPAC-Name |
5,5-dimethyl-7-(2H-tetrazol-5-yl)chromeno[2,3-b]pyridine |
InChI |
InChI=1S/C15H13N5O/c1-15(2)10-4-3-7-16-14(10)21-12-6-5-9(8-11(12)15)13-17-19-20-18-13/h3-8H,1-2H3,(H,17,18,19,20) |
InChI-Schlüssel |
HGIJBVCBPVASPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(N=CC=C2)OC3=C1C=C(C=C3)C4=NNN=N4)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 5-aminotetrazole and suitable benzopyrano derivatives can be reacted in the presence of catalysts and solvents to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the tetrazole ring .
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Additionally, the benzopyrano and pyridine moieties contribute to the compound’s overall reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another tetrazole-containing compound with energetic properties.
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole:
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: A nitrogen-rich compound used in various chemical syntheses.
Uniqueness
5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine stands out due to its unique combination of structural features, which confer distinct chemical and physical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
